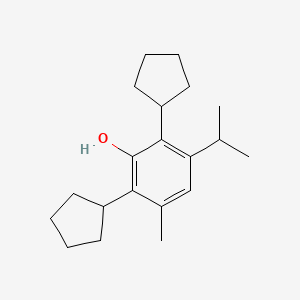
2,6-Dicyclopentyl-5-isopropyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclopentyl-5-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O and a molecular weight of 286.4516 g/mol . It is also known by its IUPAC name, 2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol . This compound is characterized by its unique structure, which includes two cyclopentyl groups and an isopropyl group attached to a cresol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dicyclopentyl-5-isopropyl-m-cresol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclopentyl-5-isopropyl-m-cresol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dicyclopentyl-5-isopropyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound’s hydrophobic cyclopentyl and isopropyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dicyclopentyl-m-cresol
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2,5,6-Triisopropyl-m-cresol
Uniqueness
2,6-Dicyclopentyl-5-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both cyclopentyl and isopropyl groups enhances its hydrophobicity and stability compared to other cresol derivatives .
Eigenschaften
CAS-Nummer |
94022-23-8 |
|---|---|
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
InChI-Schlüssel |
QNMJHIXIZILZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


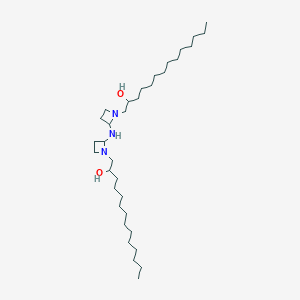

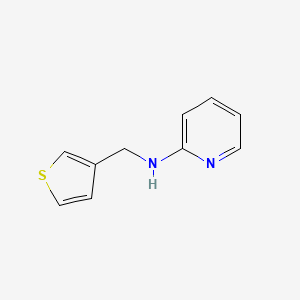


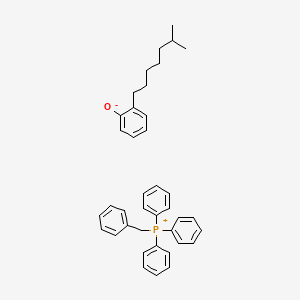
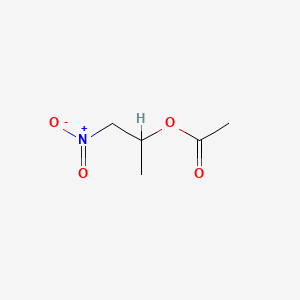
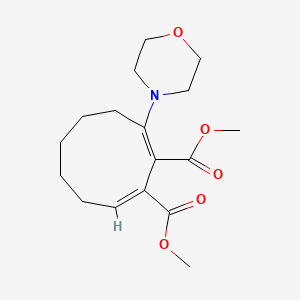
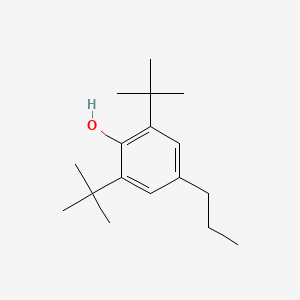
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
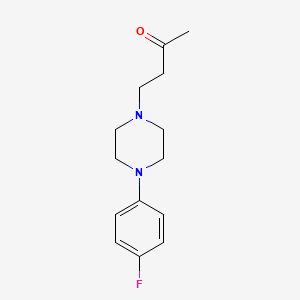
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
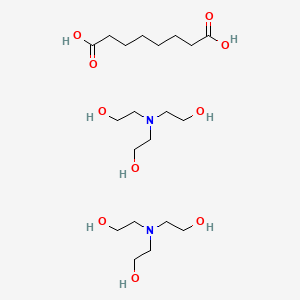
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
